molecular formula C14H11Br3N2OS2 B4996303 N-(2,6-dibromo-4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide

N-(2,6-dibromo-4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B4996303
M. Wt: 527.1 g/mol
InChI Key: HYGJZBDIJVWUGB-UHFFFAOYSA-N
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Description

N-(2,6-dibromo-4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, methoxy, thiophene, and thiazole groups. Its molecular formula is C17H13Br2N3OS, and it has a molecular weight of 495.19 g/mol .

Preparation Methods

The synthesis of N-(2,6-dibromo-4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

N-(2,6-dibromo-4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

N-(2,6-dibromo-4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-dibromo-4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the expression of the oncogene BMI-1, which is involved in cell cycle regulation and cancer progression .

Comparison with Similar Compounds

N-(2,6-dibromo-4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2,6-dibromo-4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2OS2.BrH/c1-19-8-5-9(15)13(10(16)6-8)18-14-17-11(7-21-14)12-3-2-4-20-12;/h2-7H,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGJZBDIJVWUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)NC2=NC(=CS2)C3=CC=CS3)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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